molecular formula C26H26FN3O B10881974 {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-fluorophenyl)methanone

{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-fluorophenyl)methanone

Cat. No.: B10881974
M. Wt: 415.5 g/mol
InChI Key: XZKRPZKTRVPVPH-UHFFFAOYSA-N
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Description

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE is a complex organic compound that features a carbazole moiety, a piperazine ring, and a fluorophenyl group

Properties

Molecular Formula

C26H26FN3O

Molecular Weight

415.5 g/mol

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C26H26FN3O/c1-2-30-24-6-4-3-5-22(24)23-17-19(7-12-25(23)30)18-28-13-15-29(16-14-28)26(31)20-8-10-21(27)11-9-20/h3-12,17H,2,13-16,18H2,1H3

InChI Key

XZKRPZKTRVPVPH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE typically involves multiple steps. One common approach starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized to introduce the piperazine and fluorophenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbazole-3,6-dicarbaldehyde.

    Reduction: {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-FLUOROPHENYL)METHANOL.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways and biological effects . The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(4-FLUOROPHENYL)METHANONE is unique due to its combination of a carbazole moiety, a piperazine ring, and a fluorophenyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.

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